3-Benzylpyridine: A Comprehensive Technical Guide for Researchers
3-Benzylpyridine: A Comprehensive Technical Guide for Researchers
CAS Number: 620-95-1
This technical guide provides an in-depth overview of 3-Benzylpyridine, a key intermediate in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Core Physicochemical Properties
3-Benzylpyridine, with the molecular formula C₁₂H₁₁N, is a pyridine derivative with a benzyl substituent at the 3-position.[1] There are some discrepancies in the reported physical properties across different sources, which are noted below.
| Property | Value | Source(s) |
| Molecular Weight | 169.23 g/mol | [1] |
| Molecular Formula | C₁₂H₁₁N | [1] |
| Appearance | Colorless to pale yellow liquid or off-white to yellow solid | [2] |
| Boiling Point | 286-287 °C | [3][4] |
| 220-225 °C | [2] | |
| Melting Point | 34 °C | [5] |
| -20 °C | [2] | |
| Density | 1.061 g/cm³ | |
| Solubility | Sparingly soluble in water; soluble in ethanol and ether | [2] |
| Flash Point | 30 °C | [3][4] |
Synthesis and Experimental Protocols
Alternatively, a multi-step synthesis starting from nicotinic acid (pyridine-3-carboxylic acid) is feasible. This would involve the formation of 3-benzoylpyridine as a key intermediate, followed by reduction of the ketone to a methylene group. A detailed protocol for the synthesis of the intermediate, 3-benzoylpyridine, is provided below as a reference.
Experimental Protocol: Synthesis of 3-Benzoylpyridine (Intermediate)
This protocol is adapted from a known procedure for the synthesis of benzoylpyridines.
Materials:
-
Nicotinic acid
-
Thionyl chloride
-
Anhydrous benzene
-
Anhydrous aluminum chloride
-
Concentrated hydrochloric acid
-
50% aqueous sodium hydroxide
-
Chloroform
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 1 mole of nicotinic acid.
-
Slowly add 6.9 moles of distilled thionyl chloride with stirring over 15-20 minutes.
-
Heat the mixture on a steam bath with continuous stirring for 1 hour.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Add 200 ml of anhydrous benzene and distill it off under reduced pressure.
-
Add an additional 500 ml of anhydrous benzene.
-
Cool the flask in an ice-salt bath and add 2.5 moles of anhydrous aluminum chloride in portions over 1 hour, maintaining the internal temperature between 5°C and 10°C.
-
Allow the mixture to warm to room temperature and then heat under reflux for 6 hours.
-
Cautiously pour the reaction mixture onto a mixture of 2 kg of ice and 200 ml of concentrated hydrochloric acid.
-
Separate and discard the organic layer.
-
Extract the acid solution with three 500-ml portions of ether and discard the ether extracts.
-
Basify the solution with 50% aqueous sodium hydroxide until the aluminum hydroxide precipitate redissolves.
-
After cooling, extract the product with five 300-ml portions of chloroform.
-
Combine the chloroform extracts, wash with water, and remove the solvent by distillation.
-
Distill the residue to obtain 3-benzoylpyridine.
Note on Conversion to 3-Benzylpyridine: The resulting 3-benzoylpyridine can be converted to 3-Benzylpyridine through a standard Wolff-Kishner or Clemmensen reduction, which reduces the ketone to a methylene bridge.
Applications in Research and Drug Development
3-Benzylpyridine serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The pyridine scaffold is a common feature in many biologically active compounds.
While specific drugs directly synthesized from 3-Benzylpyridine are not prominently documented, its utility is evident in the synthesis of related structures and intermediates. For instance, 3-benzylpyridine hydrochloride is a reactant in the synthesis of 3-[p-(3-chloro-2-methylpropionyl)benzyl]pyridine.[6] Furthermore, the N-benzyl-3-piperidine core, which can be derived from 3-substituted pyridines, is a key component of the calcium channel blocker Benidipine.
The broader class of benzylpyridines has shown diverse biological activities. For example, derivatives of N-benzyl-pyridine-2-one have been investigated for their potential in ameliorating cognitive deficits, suggesting a possible role in the development of treatments for neurodegenerative diseases like Alzheimer's.[4]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data on the direct biological targets or signaling pathways modulated by 3-Benzylpyridine itself. The biological effects observed are generally attributed to the larger molecules synthesized from this intermediate. The pyridine ring can act as a hydrogen bond acceptor and can participate in π-stacking interactions with biological macromolecules, which is a key reason for its prevalence in medicinal chemistry. Further research is needed to elucidate any intrinsic biological activity of 3-Benzylpyridine.
Safety and Handling
3-Benzylpyridine is classified as harmful and an irritant. The following GHS hazard statements apply:
-
H302: Harmful if swallowed.[7]
-
H312: Harmful in contact with skin.[7]
-
H315: Causes skin irritation.[7]
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H319: Causes serious eye irritation.[7]
-
H332: Harmful if inhaled.[7]
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area or fume hood.
Visualizations
Synthesis Workflow
Caption: Plausible synthetic route to 3-Benzylpyridine.
Role in Medicinal Chemistry
Caption: Role of the 3-Benzylpyridine scaffold in generating diverse derivatives.
References
- 1. scbt.com [scbt.com]
- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. Synthesis method of pheniramine maleate - Eureka | Patsnap [eureka.patsnap.com]
- 4. chemwhat.com [chemwhat.com]
- 5. A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. prepchem.com [prepchem.com]
- 7. 3-Benzylpyridine | C12H11N | CID 12112 - PubChem [pubchem.ncbi.nlm.nih.gov]
